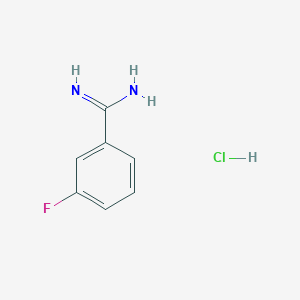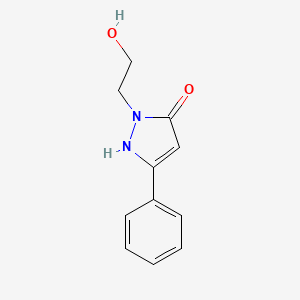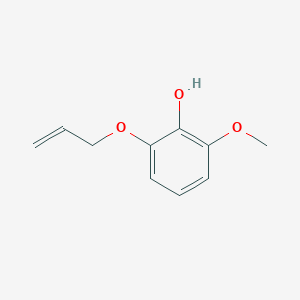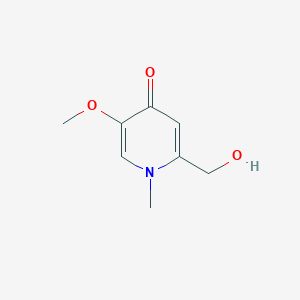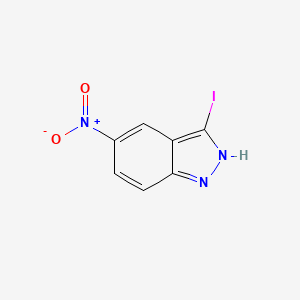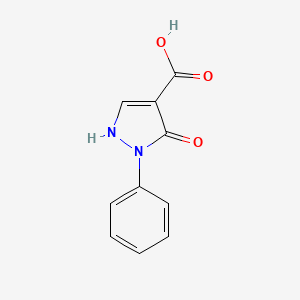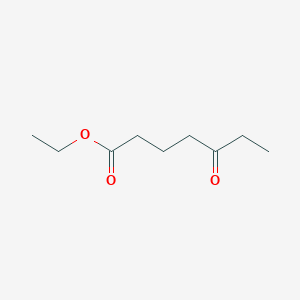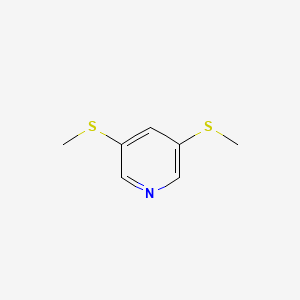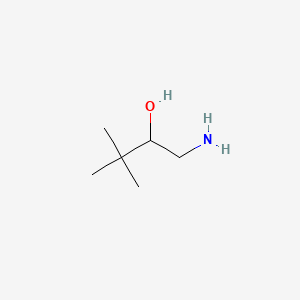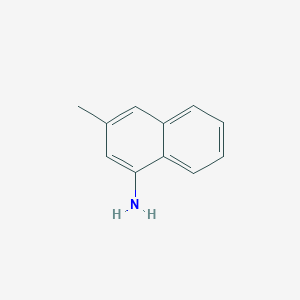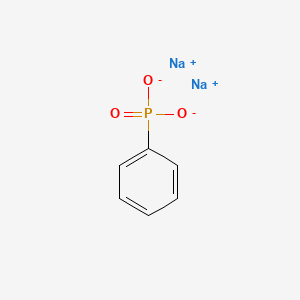![molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4](/img/structure/B1338597.png)
3,5'-Dimethyl-[2,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5’-Dimethyl-[2,2’]bipyridinyl is a derivative of the bipyridine family, which consists of two pyridyl rings. This compound is known for its colorless solid form and its solubility in organic solvents, while being slightly soluble in water. Bipyridines, including 3,5’-Dimethyl-[2,2’]bipyridinyl, are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5’-Dimethyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction of 2-pyridyl and substituted pyridyl reagents . This process can be catalyzed by nickel chloride hexahydrate without external ligands, resulting in high yields of the desired bipyridine derivatives . Other methods include Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, and Wurtz coupling .
Industrial Production Methods
Industrial production of 3,5’-Dimethyl-[2,2’]bipyridinyl often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Electrochemical methods and alternative pathways involving sulfur and phosphorus compounds are also explored to overcome challenges associated with traditional catalysis methods .
Chemical Reactions Analysis
Types of Reactions
3,5’-Dimethyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in coordination chemistry.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the bipyridine structure.
Common Reagents and Conditions
Common reagents used in these reactions include nickel chloride hexahydrate, palladium catalysts, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3,5’-Dimethyl-[2,2’]bipyridinyl has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other biological systems.
Medicine: Research has shown that metal complexes of bipyridine derivatives exhibit cytotoxic activity against cancer cells.
Industry: It is used in the development of photosensitizers, catalysts, and supramolecular architectures.
Mechanism of Action
The mechanism of action of 3,5’-Dimethyl-[2,2’]bipyridinyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through groove binding interactions and hydrogen bonding . The compound’s aromaticity also promotes π–π interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Known for its ability to form supramolecular structures through non-covalent interactions.
1,10-Phenanthroline: Another bidentate ligand with applications in coordination chemistry and catalysis.
Uniqueness
3,5’-Dimethyl-[2,2’]bipyridinyl is unique due to its specific substitution pattern, which enhances its solubility in organic solvents and its ability to form stable metal complexes. This makes it particularly useful in applications requiring high stability and solubility.
Properties
IUPAC Name |
3-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVLYYOGYVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)
